molecular formula C18H20ClN3O B3122320 N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 303090-99-5

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B3122320
CAS RN: 303090-99-5
M. Wt: 329.8 g/mol
InChI Key: OXBHETSZYODGCI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as Trazodone, is a psychoactive drug used primarily as an antidepressant. It was first developed in the 1960s by Italian researchers and was approved by the US Food and Drug Administration (FDA) in 1981. Trazodone has been extensively studied for its therapeutic effects and its mechanism of action.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Properties

  • Antioxidant Activity : A study synthesized a compound related to N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, which exhibited notable DPPH radical scavenging activity (Nayak et al., 2014).
  • Analgesic and Anti-inflammatory Activities : The same compound also showed significant in vivo analgesic and anti-inflammatory effects (Nayak et al., 2014).

Anticonvulsant Activity

  • Efficacy in Epilepsy Models : A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, finding that some displayed considerable anticonvulsant activity in animal models of epilepsy (Kamiński et al., 2015).

CNS Agents

  • Anxiolytic and Muscle Relaxant Activities : Research involving N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS agents found that some compounds showed potent anxiolytic and skeletal muscle relaxant activity in albino mice (Verma et al., 2017).

Antibacterial Agents

  • Activity Against Bacteria : Several N-substituted acetamide derivatives were synthesized and evaluated for their antibacterial activity, showing moderate to good activity against both Gram-positive and Gram-negative bacteria (Desai et al., 2008).

Photovoltaic Efficiency Modeling

  • Potential in Dye-Sensitized Solar Cells : A study on bioactive benzothiazolinone acetamide analogs indicated their potential use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Cholinesterase Inhibition

  • Potential Alzheimer's Treatment : Research on N-aryl derivatives of acetamide showed moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease (Riaz et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBHETSZYODGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230870
Record name N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303090-99-5
Record name N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303090-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-4-phenyl-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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